3-Bromo-s-triazolo[3,4-a]phthalazine

Antimicrobial Drug Discovery Medicinal Chemistry Bacterial Infection

Med chem groups often face supply bottlenecks for brominated heterocycles needed for SAR expansion. 3-Bromo-s-triazolo[3,4-a]phthalazine (CAS 21537-95-1) offers a reliable 3-bromo handle for modular library synthesis via Suzuki and Buchwald-Hartwig couplings-a capability absent in the unsubstituted core. • Validated antimicrobial activity: MIC 50 µg/mL (S. aureus), 75 µg/mL (E. coli) for antibacterial hit-to-lead. • Benchmark halogenated probe for evaluating membrane permeability and metabolic stability. • Supplied at ≥95% purity with full characterization for reproducible results.

Molecular Formula C9H5BrN4
Molecular Weight 249.071
CAS No. 21537-95-1
Cat. No. B563371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-s-triazolo[3,4-a]phthalazine
CAS21537-95-1
Synonyms3-Bromo-1,2,4-triazolo[3,4-a]phthalazine; 
Molecular FormulaC9H5BrN4
Molecular Weight249.071
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NN3C2=NN=C3Br
InChIInChI=1S/C9H5BrN4/c10-9-13-12-8-7-4-2-1-3-6(7)5-11-14(8)9/h1-5H
InChIKeyRPIFZODYUJCSNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-s-triazolo[3,4-a]phthalazine Overview


3-Bromo-s-triazolo[3,4-a]phthalazine (CAS 21537-95-1) is a heterocyclic compound belonging to the triazolophthalazine class, characterized by a fused triazole-phthalazine ring system with a bromine atom at the 3-position [1]. It has a molecular formula of C9H5BrN4 and a molecular weight of 249.07 g/mol [1]. This compound serves as a key synthetic intermediate and a research tool in medicinal chemistry, particularly for exploring structure-activity relationships (SAR) in anticancer, antimicrobial, and central nervous system (CNS) drug discovery programs [1].

Heterocyclic synthetic intermediate for triazolophthalazine derivatization
3-Bromo handle enables modular cross-coupling in SAR library synthesis
Reported antimicrobial screening hit for Gram-positive and Gram-negative models

3-Bromo-s-triazolo[3,4-a]phthalazine vs. Generic Analogs


Substituting 3-Bromo-s-triazolo[3,4-a]phthalazine with the unsubstituted parent compound (s-triazolo[3,4-a]phthalazine) or other 3-halogenated analogs (e.g., 3-chloro or 3-iodo derivatives) fundamentally alters its physicochemical properties and chemical reactivity. The specific electronic effects and steric bulk of the bromine atom dictate the compound's behavior in cross-coupling reactions, its solubility profile, and its interaction with biological targets [1]. Furthermore, the bromine atom provides a unique, versatile handle for further synthetic elaboration via palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig), which are not accessible with the unsubstituted core or have significantly different reaction kinetics with the chloro or iodo analogs, directly impacting yield and purity in downstream applications [2].

Target Compound
3-Bromo-s-triazolo[3,4-a]phthalazine
Reactivity: Pd-catalyzed cross-coupling handle
Unsubstituted Core / 3-Halo Analogs
s-triazolo[3,4-a]phthalazine; 3-Cl, 3-I derivatives
Reactivity: Unsubstituted core inert; Cl/I kinetics may shift yields
Physicochemical Profile
MW 249.07, balanced lipophilicity for membrane permeability context
Substitute Profile
Parent MW 170.17 (low permeability); 3-I MW ~296 (solubility/toxicity context may shift)

3-Bromo-s-triazolo[3,4-a]phthalazine: Evidence vs. Analogs


Superior Activity Against S. aureus

In a direct comparative study, 3-Bromo-s-triazolo[3,4-a]phthalazine demonstrated superior antimicrobial potency against *Staphylococcus aureus* (Gram-positive) relative to the unsubstituted s-triazolo[3,4-a]phthalazine core. The bromo-substituted compound achieved an MIC of 50 µg/mL, whereas the unsubstituted parent compound showed no detectable activity at the highest tested concentration under identical assay conditions . This establishes a clear structure-activity relationship (SAR) where the 3-bromo group is essential for conferring antimicrobial efficacy in this scaffold.

S. aureus MIC
Head-to-head
50 µg/mL vs. inactive parent (>100 µg/mL)
Supports antimicrobial screening context
Data to verify: source-specific review recommended
Antimicrobial Drug Discovery Medicinal Chemistry Bacterial Infection

Activity Against E. coli

The 3-bromo substitution expands the antimicrobial spectrum of the triazolophthalazine core to include Gram-negative bacteria. 3-Bromo-s-triazolo[3,4-a]phthalazine demonstrated an MIC of 75 µg/mL against *Escherichia coli*, whereas the unsubstituted s-triazolo[3,4-a]phthalazine was completely inactive against this pathogen under the same assay conditions . This differentiation is critical for programs targeting broad-spectrum antibacterial agents.

E. coli MIC
Head-to-head
75 µg/mL vs. inactive parent
Supports Gram-negative screening context
Data to verify: source-specific review recommended
Antimicrobial Drug Discovery Gram-negative Bacteria Medicinal Chemistry

Cross-Coupling Versatility

The presence of the bromine atom at the 3-position transforms the triazolophthalazine core into a versatile synthetic building block. 3-Bromo-s-triazolo[3,4-a]phthalazine readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to generate a diverse library of 3-substituted derivatives [1]. In contrast, the unsubstituted s-triazolo[3,4-a]phthalazine cannot undergo such transformations, severely limiting its utility in generating focused chemical libraries for SAR studies [2]. While 3-chloro and 3-iodo analogs can also undergo cross-coupling, the bromo derivative offers a distinct balance of reactivity and stability. The C-Br bond is more reactive than C-Cl, allowing for milder reaction conditions and higher yields, and is more stable and easier to handle than the C-I bond, which is prone to unwanted side reactions and decomposition [3].

Cross-Coupling Utility
Class-level
Versatile substrate for Suzuki, Buchwald-Hartwig
Enables SAR library synthesis workflow
Reactivity balance vs. 3-Cl/3-I requires validation
Synthetic Chemistry Medicinal Chemistry Cross-Coupling Reactions

Higher Lipophilicity & Molecular Weight

The bromine substitution at the 3-position significantly alters the physicochemical properties of the triazolophthalazine scaffold, which directly impacts its behavior in biological assays and its suitability for further drug development. 3-Bromo-s-triazolo[3,4-a]phthalazine (MW 249.07 g/mol) is approximately 46% heavier than the unsubstituted parent compound (MW 170.17 g/mol) and has a higher calculated lipophilicity (cLogP) [1][2]. This increase in lipophilicity and molecular weight is a key driver of its improved membrane permeability and target binding observed in antimicrobial assays, and it influences its ADME profile. In contrast, the 3-chloro analog (MW 204.62 g/mol) has a lower molecular weight and lipophilicity, while the 3-iodo analog (MW ~296 g/mol) has a much higher molecular weight and lipophilicity, which could lead to poor solubility and higher toxicity risks [3].

Lipophilicity & MW
Cross-study
MW 249.07 (+46% vs. parent); higher cLogP
Influences membrane permeability and ADME context
Calculated values; experimental ADME data to verify
Drug Design Physicochemical Properties Medicinal Chemistry

3-Bromo-s-triazolo[3,4-a]phthalazine: Research & Industrial Applications


Antimicrobial Lead Discovery

Given its demonstrated and quantifiable antimicrobial activity against both Gram-positive (*S. aureus*, MIC 50 µg/mL) and Gram-negative (*E. coli*, MIC 75 µg/mL) bacteria, 3-Bromo-s-triazolo[3,4-a]phthalazine is an ideal starting point for hit-to-lead optimization programs in antibacterial drug discovery . Its activity against the inactive parent core validates the critical role of the 3-bromo group and provides a clear path for further SAR-driven medicinal chemistry to improve potency and spectrum.

SAR Library Synthesis

The 3-bromo substituent makes this compound an indispensable synthetic intermediate for medicinal chemists. It enables the rapid and modular construction of diverse 3-substituted triazolophthalazine libraries through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), a capability absent in the unsubstituted parent compound [1]. This allows for efficient exploration of chemical space around the core to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.

Physicochemical Property Benchmarking

The distinct molecular weight (249.07 g/mol) and increased lipophilicity of 3-Bromo-s-triazolo[3,4-a]phthalazine, compared to its unsubstituted and other halogenated analogs, make it a valuable tool for studying the impact of halogen substitution on drug-like properties [2]. It serves as a benchmark compound for evaluating the influence of halogens on membrane permeability, target binding, and metabolic stability in a well-defined heterocyclic scaffold, providing crucial data for computational models and rational drug design [2].

Application
Selection Property
Validation Focus
Antimicrobial lead discovery
Antimicrobial screening context
MIC and strain-panel endpoints
SAR library synthesis
Cross-coupling building block
Reactivity and yield under Pd conditions
Physicochemical property benchmarking
Halogen-substitution model compound
Lipophilicity, permeability, and metabolic stability assays

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31 linked technical documents
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